molecular formula C38H64N8O13 B1140513 L-156602 CAS No. 125528-51-5

L-156602

Katalognummer: B1140513
CAS-Nummer: 125528-51-5
Molekulargewicht: 840.5
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

L-156602 undergoes several types of chemical reactions, primarily involving its cyclic hexadepsipeptide structure. The compound is known to participate in:

Common reagents used in these reactions include oxidizing agents for the formation of hydroxamate groups and various solvents for chromatographic purification. The major products formed from these reactions are the hydroxamate derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

L-156602 is a compound recognized primarily as a C5a receptor antagonist, with significant implications in immunology and therapeutic applications. This article will delve into the scientific research applications of this compound, highlighting its mechanisms, effects in various models, and potential clinical uses.

Immunosuppression and Inflammation Modulation

This compound has been shown to possess immunosuppressive properties, particularly in models of delayed-type hypersensitivity (DTH). In studies involving mouse models, this compound effectively suppressed DTH responses, indicating its potential application in managing allergic reactions and autoimmune diseases .

Therapeutic Target in Autoimmune Diseases

Research indicates that this compound can alleviate symptoms in models of autoimmune diseases such as arthritis. For instance, it significantly reduced arthritis induced by muramyl dipeptide (MDP), suggesting its role in mitigating inflammatory responses associated with such conditions .

Neuroinflammation

This compound's effects extend to neuroinflammatory conditions. Studies have demonstrated that C5aR antagonism can reduce neuroinflammation and improve outcomes in models of neurotrauma . This suggests a potential therapeutic avenue for neurodegenerative diseases where inflammation plays a pivotal role.

Cancer Research

The modulation of the immune response by this compound has implications for cancer therapy. By inhibiting C5aR signaling, researchers are investigating its potential to enhance anti-tumor immunity and reduce tumor-associated inflammation, which can hinder effective immune responses against tumors .

Sepsis and Infection Models

In models of sepsis, this compound has been evaluated for its ability to modulate the immune response and improve survival rates. The compound's antagonistic action on C5aR may help in controlling excessive inflammation that often leads to organ failure during severe infections .

Table: Summary of Key Findings from Research Studies on this compound

Study ReferenceModel UsedFindingsImplications
Mouse DTH ModelSignificant suppression of DTH responsesPotential treatment for allergies and autoimmunity
MDP-Induced Arthritis ModelReduced arthritis severityApplication in rheumatoid arthritis treatment
Neurotrauma Mouse ModelDecreased neuroinflammationPossible therapeutic use in neurodegenerative diseases
Sepsis ModelImproved survival ratesPotential for sepsis management

Key Mechanisms:

  • Inhibition of Chemotaxis : Prevents the migration of neutrophils and other immune cells to inflamed tissues.
  • Reduction of Cytokine Release : Lowers levels of pro-inflammatory cytokines produced during immune responses.
  • Modulation of T Cell Responses : Alters T cell activation and proliferation, which is crucial in both adaptive immunity and autoimmunity.

Wirkmechanismus

L-156602 exerts its effects by binding to the C5a receptor and inhibiting its activity. The C5a receptor is a component of the complement system, which plays a crucial role in the immune response by promoting inflammation and recruiting immune cells to sites of infection or injury. By antagonizing the C5a receptor, this compound reduces inflammation and the migration of immune cells, thereby modulating the immune response .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include azinothricin, A83586, variapeptin, and citropeptin . These compounds share a similar cyclic structure and biological activity, particularly in their ability to inhibit components of the immune system. L-156602 is unique in its specific antagonism of the C5a receptor, which makes it particularly valuable for studying the role of this receptor in immune responses and inflammation .

Similar Compounds

  • Azinothricin
  • A83586
  • Variapeptin
  • Citropeptin

Eigenschaften

CAS-Nummer

125528-51-5

Molekularformel

C38H64N8O13

Molekulargewicht

840.5

Aussehen

White solid off white light tan

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.